

Intravenous Amrinone: A Comprehensive Pharmacokinetic Profile

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Compound of Interest

Compound Name: Amrinone

Cat. No.: B1666026

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Introduction

Amrinone, also known as **inamrinone**, is a phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory properties.^[1] Administered intravenously, it has been utilized in the short-term management of severe congestive heart failure.^[2] This technical guide provides an in-depth overview of the pharmacokinetic profile of intravenous **amrinone**, including its absorption, distribution, metabolism, and excretion. Detailed experimental protocols for key analytical methods and visualizations of its mechanism of action are also presented to support further research and development in this area.

Pharmacokinetic Properties

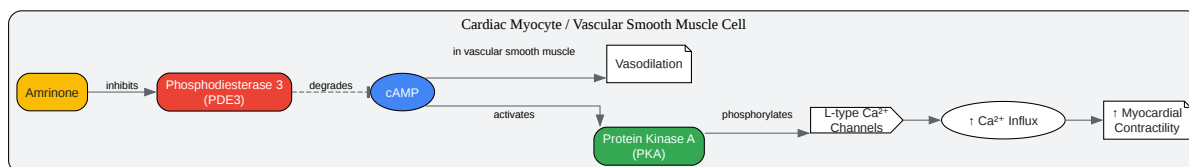
The pharmacokinetic profile of intravenous **amrinone** is characterized by a rapid onset of action and a relatively short half-life, which is prolonged in patients with congestive heart failure. The drug is metabolized in the liver and primarily excreted in the urine.

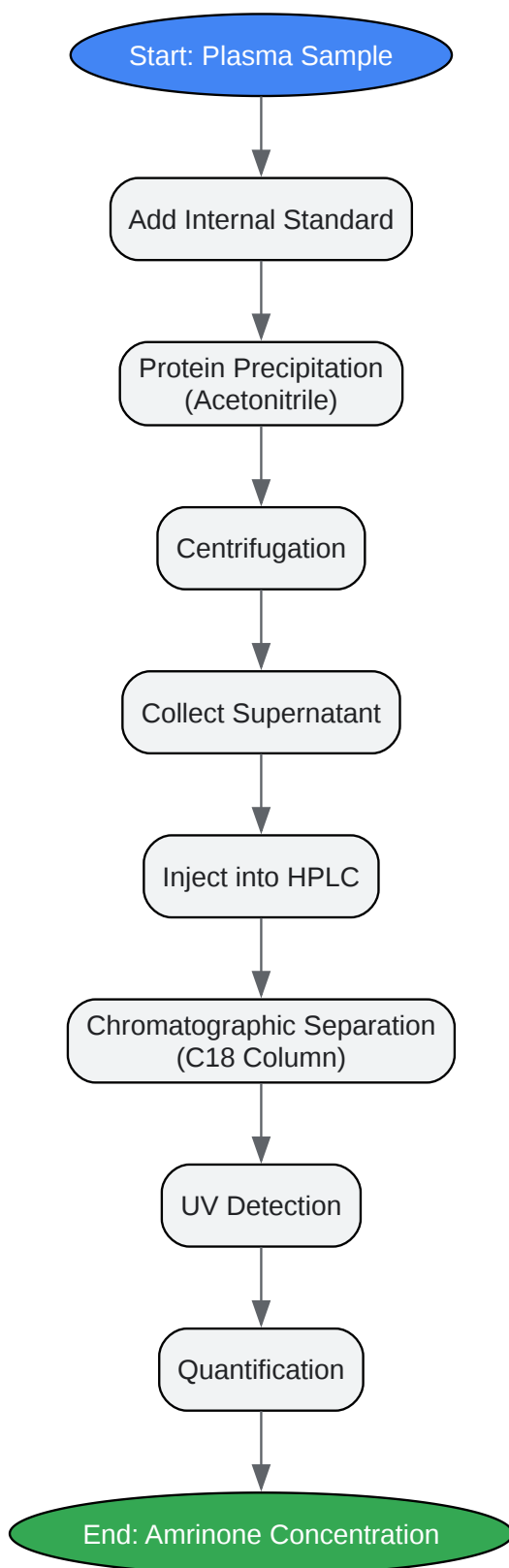
Table 1: Summary of Intravenous Amrinone Pharmacokinetic Parameters

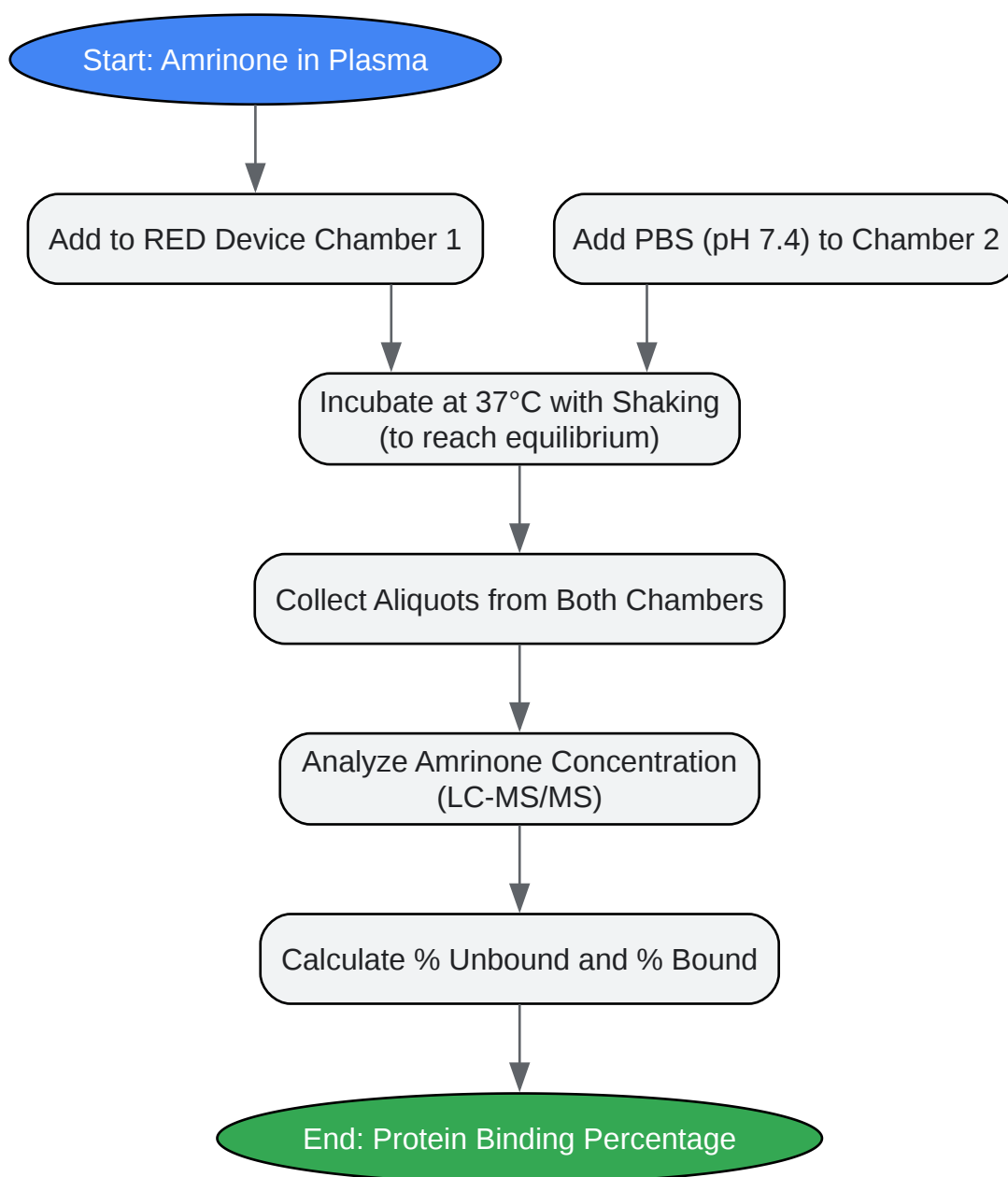
Parameter	Value	Species/Condition	Citation
Absorption			
Onset of Action	2-5 minutes	Humans	[3]
Time to Peak Effect	Within 10 minutes	Humans with congestive heart failure	[3]
Distribution			
Volume of Distribution (Vd)	1.2 L/kg	Healthy volunteers	[3]
Protein Binding	10-49%	Human plasma	[4]
Metabolism			
Primary Route	Hepatic conjugation	Humans	[3]
Metabolites	N-acetate, N-glycolate, N-glucuronide, O-glucuronide (inactive)	Humans	[4]
Excretion			
Primary Route	Urine (10-40% as unchanged drug)	Healthy volunteers	[4]
Fecal Excretion	18%	Healthy volunteers (oral administration)	[4]
Elimination			
Half-life ($t_{1/2}$)	3.6 hours	Healthy volunteers	[3]
5.8 hours	Patients with congestive heart failure	[3]	

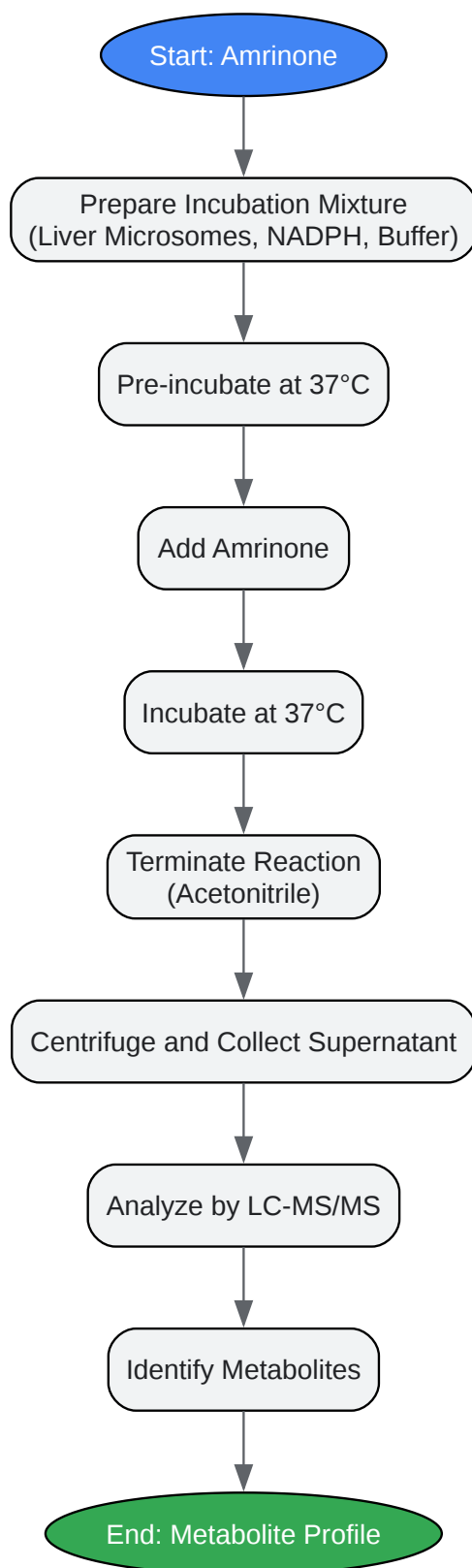
Mechanism of Action: Signaling Pathway

Amrinone exerts its therapeutic effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells, resulting in positive inotropic and vasodilatory effects.









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